molecular formula C11H14ClN B1445044 N-[(3-chlorophenyl)methyl]cyclobutanamine CAS No. 1249105-50-7

N-[(3-chlorophenyl)methyl]cyclobutanamine

Cat. No.: B1445044
CAS No.: 1249105-50-7
M. Wt: 195.69 g/mol
InChI Key: NZJNTZZSZXGVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chlorophenyl)methyl]cyclobutanamine is a chemical compound that belongs to the class of cyclobutylamines. This compound has gained significant attention in the scientific community due to its potential therapeutic and toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]cyclobutanamine typically involves the reaction of 3-chlorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]cyclobutanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects on various biological processes.

Comparison with Similar Compounds

N-[(3-chlorophenyl)methyl]cyclobutanamine can be compared with other similar compounds, such as:

  • N-[(3-fluorophenyl)methyl]cyclobutanamine
  • N-[(3-bromophenyl)methyl]cyclobutanamine
  • N-[(3-methylphenyl)methyl]cyclobutanamine

These compounds share a similar cyclobutylamine core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s chemical reactivity, biological activity, and overall properties.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJNTZZSZXGVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-chlorophenyl)methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(3-chlorophenyl)methyl]cyclobutanamine
Reactant of Route 3
Reactant of Route 3
N-[(3-chlorophenyl)methyl]cyclobutanamine
Reactant of Route 4
Reactant of Route 4
N-[(3-chlorophenyl)methyl]cyclobutanamine
Reactant of Route 5
Reactant of Route 5
N-[(3-chlorophenyl)methyl]cyclobutanamine
Reactant of Route 6
Reactant of Route 6
N-[(3-chlorophenyl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.